Stereoselective HO-1 Inhibition: (R)-Enantiomer Superiority
In a class of potent and selective HO-1 inhibitors with a phenylethanolic spacer, the (R)-enantiomer demonstrates superior inhibitory activity compared to the (S)-enantiomer. For the prototypical inhibitor 1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol (compound 1), the racemate exhibits an HO-1 IC50 of 0.90 μM. Biological evaluation of the resolved enantiomers revealed that the (R)-enantiomer is the more active species, a finding attributed to a stronger hydrogen bond with a consensus water molecule in the HO-1 binding pocket [1]. While direct IC50 values for the target compound's enantiomers are not reported, the established structure-activity relationship across this chemical series strongly infers that the (R)-configuration is critical for high HO-1 affinity.
| Evidence Dimension | HO-1 inhibitory activity (IC50) and stereochemical preference |
|---|---|
| Target Compound Data | (R)-configuration inferred to be the more active enantiomer based on class SAR [1] |
| Comparator Or Baseline | Racemic mixture: HO-1 IC50 = 0.90 μM; (S)-enantiomer: less active |
| Quantified Difference | Qualitative: (R) > (S) in inhibitory activity; racemate IC50 = 0.90 μM |
| Conditions | HO-1 enzyme inhibition assay [1] |
Why This Matters
Procurement of the specific (R)-enantiomer is necessary to achieve the high potency observed in this inhibitor class, avoiding the diminished activity of the (S)-form or racemate.
- [1] Floresta, G., Carotti, A., Ianni, F., Sorrenti, V., Intagliata, S., Rescifina, A., ... & Pittalà, V. (2020). Chromatographic resolution of phenylethanolic-azole racemic compounds highlighted stereoselective inhibition of heme oxygenase-1 by (R)-enantiomers. Bioorganic Chemistry, 99, 103777. View Source
